5-Chloro-3-phenyl-2-benzofuran-1-carbonitrile 5-Chloro-3-phenyl-2-benzofuran-1-carbonitrile
Brand Name: Vulcanchem
CAS No.: 61295-26-9
VCID: VC17282931
InChI: InChI=1S/C15H8ClNO/c16-11-6-7-12-13(8-11)15(18-14(12)9-17)10-4-2-1-3-5-10/h1-8H
SMILES:
Molecular Formula: C15H8ClNO
Molecular Weight: 253.68 g/mol

5-Chloro-3-phenyl-2-benzofuran-1-carbonitrile

CAS No.: 61295-26-9

Cat. No.: VC17282931

Molecular Formula: C15H8ClNO

Molecular Weight: 253.68 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-phenyl-2-benzofuran-1-carbonitrile - 61295-26-9

Specification

CAS No. 61295-26-9
Molecular Formula C15H8ClNO
Molecular Weight 253.68 g/mol
IUPAC Name 5-chloro-3-phenyl-2-benzofuran-1-carbonitrile
Standard InChI InChI=1S/C15H8ClNO/c16-11-6-7-12-13(8-11)15(18-14(12)9-17)10-4-2-1-3-5-10/h1-8H
Standard InChI Key YCUPAIPSUNNQNY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C3C=C(C=CC3=C(O2)C#N)Cl

Introduction

Synthesis and Industrial Production

Synthetic Routes

A common synthesis involves Friedel-Crafts acylation followed by cyclization. For example:

  • Friedel-Crafts Reaction: A chloro-substituted precursor undergoes acylation with an acyl chloride (e.g., benzoyl chloride) in the presence of AlCl3\text{AlCl}_3 to form an intermediate ketone .

  • Cyclization: The ketone intermediate is treated with a dehydrating agent (e.g., H2SO4\text{H}_2\text{SO}_4) to form the benzofuran core.

  • Functionalization: The carbonitrile group is introduced via nucleophilic substitution or cyanation reactions.

Industrial-Scale Production

Industrial methods prioritize yield and purity through optimized conditions:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates.

  • Purification: Recrystallization from ethanol or chromatography ensures >97% purity .

Table 1: Key Synthetic Parameters

ParameterConditionsYield (%)
Friedel-Crafts AcylationAlCl3\text{AlCl}_3, 80°C, 12 hrs65–75
CyclizationH2SO4\text{H}_2\text{SO}_4, reflux80–85
CyanidationKCN, DMF, 60°C70–75

Chemical Reactivity

The compound participates in reactions driven by its electron-deficient aromatic system and functional groups:

  • Nucleophilic Substitution: The chlorine atom undergoes displacement with amines or alkoxides (e.g., NaOCH3\text{NaOCH}_3) to form ethers or amines.

  • Electrophilic Aromatic Substitution: Nitration or sulfonation occurs at position 4 or 6 due to the directing effects of the chloro and cyano groups.

  • Cyano Group Hydrolysis: Under acidic conditions, the carbonitrile converts to a carboxylic acid (COOH\text{COOH}) .

Table 2: Representative Reactions

Reaction TypeReagentProduct
Chlorine DisplacementNH3\text{NH}_35-Amino-3-phenyl-2-benzofuran
NitrationHNO3\text{HNO}_35-Chloro-4-nitro derivative
HydrolysisHCl\text{HCl}, H2O\text{H}_2\text{O}Benzofuran-1-carboxylic acid

Physicochemical Properties

Table 3: Physicochemical Data

PropertyValue
Melting Point115–117°C (lit.)
Boiling Point362.8°C (predicted)
Density1.431 g/cm³
Solubility in Water<0.1 g/L (estimated)
pKa2.61 (predicted for COOH analog)

The low water solubility aligns with its hydrophobic aromatic structure, while the predicted pKa suggests moderate acidity for derivatives.

Industrial and Research Applications

  • Pharmaceutical Intermediates: Serves as a precursor for antitumor agents.

  • Materials Science: Planar structure aids in organic semiconductor design.

  • Agrochemicals: Chlorine-substituted heterocycles are explored as fungicides.

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